molecular formula C16H18ClFN2O B13132335 (S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide hydrochloride

(S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide hydrochloride

Cat. No.: B13132335
M. Wt: 308.78 g/mol
InChI Key: HACWMTAWHOHWKF-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a fluorobenzyl group, a methyl group, and a phenylacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the intermediate: The reaction between 4-fluorobenzylamine and methylamine in the presence of a suitable catalyst.

    Coupling reaction: The intermediate is then coupled with 2-phenylacetic acid under specific conditions to form the desired product.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the phenylacetamide moiety, converting it to an alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 4-fluorobenzylamine
  • (4-fluorobenzyl)hydrazine hydrochloride
  • N-methyl-2-phenylacetamide

Comparison: (S)-2-amino-N-(4-fluorobenzyl)-N-methyl-2-phenylacetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it particularly valuable for certain applications in research and industry.

Properties

Molecular Formula

C16H18ClFN2O

Molecular Weight

308.78 g/mol

IUPAC Name

(2S)-2-amino-N-[(4-fluorophenyl)methyl]-N-methyl-2-phenylacetamide;hydrochloride

InChI

InChI=1S/C16H17FN2O.ClH/c1-19(11-12-7-9-14(17)10-8-12)16(20)15(18)13-5-3-2-4-6-13;/h2-10,15H,11,18H2,1H3;1H/t15-;/m0./s1

InChI Key

HACWMTAWHOHWKF-RSAXXLAASA-N

Isomeric SMILES

CN(CC1=CC=C(C=C1)F)C(=O)[C@H](C2=CC=CC=C2)N.Cl

Canonical SMILES

CN(CC1=CC=C(C=C1)F)C(=O)C(C2=CC=CC=C2)N.Cl

Origin of Product

United States

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